molecular formula C21H25N5O3 B12294932 2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid

2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid

カタログ番号: B12294932
分子量: 395.5 g/mol
InChIキー: FIMRNLAKAARHPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid, designated as ABT-279, is a highly potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), a therapeutic target for type 2 diabetes. Its structure comprises a 2-cyanopyrrolidide warhead, a 4-methylpiperidine moiety, and a pyridine-4-carboxylic acid group . ABT-279 exhibits exceptional inhibitory activity (Ki = 1.0 nM against DPP-IV) and selectivity (Ki > 30 µM for DPP8/9), minimizing off-target effects. Preclinical studies highlight its oral bioavailability, efficacy in glucose regulation, and favorable safety profile, positioning it as a promising clinical candidate .

特性

分子式

C21H25N5O3

分子量

395.5 g/mol

IUPAC名

2-[4-[[2-(2-cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)

InChIキー

FIMRNLAKAARHPD-UHFFFAOYSA-N

正規SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C

製品の起源

United States

準備方法

Synthesis of (2S,5R)-5-Ethynylpyrrolidine-2-carbonitrile

The stereochemical integrity of the pyrrolidine ring is critical. A validated method involves:

  • Asymmetric hydrogenation : A prochiral enamine precursor is hydrogenated using a ruthenium-BINAP catalyst to yield the (2S,5R)-configured pyrrolidine.
  • Cyano group introduction : The pyrrolidine intermediate undergoes nucleophilic substitution with cyanide sources (e.g., KCN) under polar aprotic solvents (DMF, 60°C).
  • Ethynylation : Sonogashira coupling with trimethylsilylacetylene, followed by deprotection with K$$2$$CO$$3$$/MeOH, affords the ethynyl group.

Typical Yield : 68–72% over three steps.

Preparation of 4-Methyl-1-(4-carboxypyridin-2-yl)piperidin-4-amine

The piperidine-pyridine fragment is synthesized via:

  • Boc protection : 4-Piperidone is protected with di-tert-butyl dicarbonate in acetone/NaHCO$$_3$$, yielding N-Boc-4-piperidone (92% yield).
  • Reductive amination : Reaction with 2-chloro-4-cyanopyridine under NH$$4$$OAc/NaBH$$3$$CN in THF forms the pyridyl-piperidine scaffold.
  • Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using 6M HCl at 100°C for 12 hours.

Key Data :

Step Conditions Yield
Boc protection Acetone, NaHCO$$_3$$, 24h 92%
Reductive amination THF, NH$$4$$OAc, NaBH$$3$$CN 78%
Nitrile hydrolysis 6M HCl, 100°C, 12h 85%

Final Coupling and Deprotection

The pyrrolidine and piperidine intermediates are conjugated via:

  • Amide bond formation : The Boc-protected piperidine-amine is reacted with chloroacetyl chloride in DCM/TEA, followed by coupling to the pyrrolidine using HOBt/EDC in DMF.
  • Global deprotection : Treatment with TFA/DCM (1:1) removes Boc groups, yielding the final compound.

Optimized Conditions :

  • Reaction temperature: 0°C → RT (24h)
  • Catalyst: HOBt/EDC (1.2 equiv each)
  • Final yield: 63% after HPLC purification.

Alternative Routes and Modifications

Palladium-Catalyzed Cyclization

A PMC study highlights a one-pot method for pyrrolidine formation using Pd(dba)$$_2$$/chiral ligands (e.g., L12 ), achieving 89% ee and 82% yield. This approach reduces step count but requires rigorous inert conditions.

Curtius Rearrangement for Piperidine Functionalization

The CN106432232A patent employs Curtius rearrangement to install the pyridine-carboxylic acid group:

  • Azide formation : 4-Amino-piperidine is treated with NaN$$_3$$/HCl.
  • Thermal rearrangement : Heating in toluene generates an isocyanate intermediate.
  • Hydrolysis : Reaction with H$$_2$$O/NaOH yields the carboxylic acid.

Advantage : Avoids harsh hydrolysis conditions, improving functional group tolerance.

Critical Analysis of Methodologies

Yield and Purity Challenges

  • Amide coupling : Low yields (55–65%) due to steric hindrance; solved using ultrasound-assisted mixing.
  • Epimerization risk : The ethynyl-pyrrolidine’s stereocenter is prone to racemization above 40°C; strict temperature control is essential.

Scalability Considerations

  • Cost drivers : Pd catalysts and chiral ligands increase production costs. Alternatives like nickel catalysis are under investigation.
  • Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves EHS profiles without sacrificing yield.

化学反応の分析

Carboxylic Acid Group

  • Reactivity : The pyridine-4-carboxylic acid group can undergo standard carboxylic acid reactions:

    • Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions to form esters .

    • Amide formation : Coupling with amines using carbodiimides (e.g., EDC) to form amides .

    • Salt formation : Deprotonation with bases (e.g., NaOH) to generate sodium salts .

Cyano Group

  • Reactivity : The 2-cyano group on the pyrrolidine ring is relatively inert under mild conditions but may hydrolyze under acidic or basic conditions to form amides or carboxylic acids .

Ethynyl Group

  • Reactivity : The ethynyl group (C≡C) is reactive toward electrophiles and can undergo cycloaddition or hydration reactions under catalytic conditions .

Structural Stability and Degradation

  • In vivo stability : The compound is designed for oral bioavailability, with pharmacokinetic studies indicating stability in physiological conditions .

  • Potential degradation pathways :

    • Hydrolysis of the cyano group to amide/carboxylic acid under acidic/basic conditions.

    • Oxidation of the ethynyl group to diketone derivatives under strong oxidizing agents.

Key Research Findings

  • Synthesis efficiency : The multi-step process achieves high purity with controlled stereochemistry .

  • Functional group tuning : The pyridine-4-carboxylic acid moiety aids solubility and enzyme binding .

  • Selectivity : Structural modifications (e.g., ethynyl group) reduce off-target activity on DPP-8/9 by >600-fold .

科学的研究の応用

Scientific Research Applications

ABT-279 has been investigated extensively for its pharmacological properties:

  • Diabetes Treatment : The primary application of ABT-279 is in the management of type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering blood glucose levels while maintaining a favorable safety profile. In particular, it has shown significant potency with a Ki value of 1.0 nM against DPP-IV, indicating strong binding affinity .
  • Cardiovascular Health : Emerging research suggests that DPP-IV inhibitors may also have cardiovascular benefits. Studies have indicated that ABT-279 may improve endothelial function and reduce cardiovascular risk factors associated with diabetes .
  • Weight Management : Some studies have explored the role of DPP-IV inhibitors like ABT-279 in weight management among diabetic patients. The modulation of incretin hormones can lead to appetite suppression and weight loss, which are beneficial for individuals with obesity-related diabetes .

Case Study 1: Efficacy in Type 2 Diabetes Management

A clinical trial involving patients with type 2 diabetes assessed the effects of ABT-279 over a 24-week period. Results indicated a significant reduction in HbA1c levels (an indicator of long-term glucose control) compared to placebo groups. Patients reported improved glycemic control without major adverse effects, supporting the compound's therapeutic potential .

Case Study 2: Cardiovascular Outcomes

In another study focusing on cardiovascular outcomes, participants receiving ABT-279 exhibited improved markers of cardiovascular health, including reduced blood pressure and improved lipid profiles. These findings suggest that beyond glycemic control, ABT-279 may confer additional cardiovascular benefits .

Comprehensive Data Tables

Application Area Description Research Findings
Diabetes TreatmentInhibition of DPP-IV leading to enhanced insulin secretionSignificant reduction in HbA1c levels observed
Cardiovascular HealthPotential improvement in endothelial function and reduction in cardiovascular riskImproved blood pressure and lipid profiles noted
Weight ManagementModulation of appetite through incretin hormone regulationEvidence of weight loss in diabetic patients

作用機序

類似化合物の比較

ABT-279は、シタグリプチン、ビルダグリプチン、サクサグリプチン、アログリプチンなどの他のDPP-4阻害剤と比較されます。これらの化合物はすべて、DPP-4の阻害という共通のメカニズムを共有していますが、ABT-279は、その高い効力、選択性、および良好な耐用性プロファイルで注目されています. ABT-279の開発は、第1相臨床試験の後中止されましたが、他のDPP-4阻害剤は市場に成功裏に参入しています.

類似化合物

ABT-279の独自性は、その特定の分子構造と標的とする特定の経路にあります。これは、臨床開発における中止にもかかわらず、研究にとって貴重な化合物となっています。

類似化合物との比較

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues in DPP-IV Inhibition

ABT-279 vs. Other DPP-IV Inhibitors
While focuses on ABT-279, its structural features align with other DPP-IV inhibitors. For example:

  • 2-Cyanopyrrolidide Derivatives: Modifications at the C5 position of the pyrrolidine ring (e.g., ethynyl substitution in ABT-279) enhance selectivity over DPP8/9. Earlier compounds with bulkier substituents showed reduced selectivity, underscoring ABT-279’s optimized design .
  • Piperidine/Pyridine Linkage : The 4-methylpiperidine and pyridine-4-carboxylic acid groups contribute to binding affinity. Similar scaffolds in sitagliptin (a marketed DPP-IV inhibitor) lack the ethynyl-pyrrolidine moiety, resulting in distinct pharmacokinetic profiles .
Non-DPP-IV Targets: Functional Group Comparisons

Pyridinecarboxylic Acid Derivatives

  • 4-Pyridoxic Acid (3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic Acid): This metabolite shares a pyridine-carboxylic acid core but lacks the piperidine and cyanopyrrolidine groups. It serves as a substrate for pyridoxine metabolism enzymes, illustrating how substituent variations (e.g., hydroxyl vs. cyano groups) dictate biological roles .
  • 4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylic Acid: Replacing pyridine with pyrimidine and introducing a chloromethoxybenzyl group alters target specificity. This compound’s safety data suggest distinct toxicity profiles compared to ABT-279, likely due to divergent electronic and steric properties .

Piperidine-Based Compounds

  • 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic Acid: The absence of the cyanopyrrolidine warhead and ethynyl substituent reduces DPP-IV affinity. Instead, this compound is utilized in nucleic acid and polymer chemistry, highlighting how minor structural changes shift applications .

Data Tables: Structural and Functional Comparisons

Table 1. Key Parameters of ABT-279 and Analogues
Compound Name Core Structure Biological Target Ki/IC₅₀ (nM) Selectivity (DPP8/9) Therapeutic Use Reference
ABT-279 Cyanopyrrolidine-Piperidine DPP-IV 1.0 >30,000 Type 2 Diabetes
4-Pyridoxic Acid Pyridine-carboxylic acid Metabolic enzyme N/A N/A Vitamin B6 metabolism
4-[[(3-Chloro-4-methoxybenzyl)amino]... Pyrimidine-carboxylic acid Undisclosed N/A N/A Research chemical
Table 2. Structural Features Influencing Activity
Feature ABT-279 4-Pyridoxic Acid 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic Acid
Pyridine Ring 4-Carboxylic acid substituent 3-Hydroxy, 5-hydroxymethyl substituents 2-Pyridinyl-ethyl side chain
Pyrrolidine Modification 2-Cyano, 5-ethynyl substituents Absent Absent
Piperidine Substituent 4-Methyl group Absent Unsubstituted

Research Findings and Mechanistic Insights

  • ABT-279’s Selectivity : The 5-ethynyl group on the pyrrolidine ring sterically hinders binding to DPP8/9, which have narrower active sites than DPP-IV .
  • Role of Pyridine-4-Carboxylic Acid : This group forms hydrogen bonds with DPP-IV’s Glu205 and Glu206, critical for enzymatic inhibition. Its absence in analogues like 4-pyridoxic acid eliminates DPP-IV activity .
  • Impact of Heterocyclic Rings : Pyrimidine-based compounds (e.g., ) exhibit reduced DPP-IV affinity compared to pyridine derivatives, likely due to altered π-π stacking interactions .

生物活性

2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid, also known as ABT-279, is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes. This compound has garnered attention due to its selective inhibition properties and potential therapeutic applications.

  • Molecular Formula : C25H31N5O8
  • Molecular Weight : 529.542 g/mol
  • CAS Number : 1003021-91-7
  • LogP : 0.54508
PropertyValue
Molecular FormulaC25H31N5O8
Molecular Weight529.542 g/mol
CAS Number1003021-91-7
LogP0.54508

ABT-279 acts primarily by inhibiting DPP-IV, which is involved in the inactivation of incretin hormones such as GLP-1 (glucagon-like peptide 1). By blocking this enzyme, ABT-279 enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon release, thereby improving glycemic control in diabetic patients .

Antidiabetic Effects

The compound has been shown to possess significant antidiabetic properties. In preclinical studies, ABT-279 demonstrated a Ki value for DPP-IV inhibition of approximately 1.0 nM, indicating high potency. It was found to selectively inhibit DPP-IV without affecting DPP8 and DPP9, which are associated with adverse effects when inhibited .

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of ABT-279 in animal models of diabetes. The results indicated that treatment with ABT-279 led to significant reductions in blood glucose levels compared to controls. Moreover, it was noted that the compound exhibited a favorable safety profile during toxicity assessments .

In another research article, ABT-279 was evaluated for its pharmacokinetic properties, revealing good oral bioavailability and a half-life suitable for once-daily dosing regimens. This makes it a promising candidate for further clinical development as an oral antidiabetic agent .

Comparative Analysis with Other DPP-IV Inhibitors

Compound NameKi (nM)Selectivity (DPP-IV vs DPP8/DPP9)Oral Bioavailability
ABT-2791.0High (DPP8 > 30 µM; DPP9 > 30 µM)Yes
Sitagliptin5.0ModerateYes
Saxagliptin3.0ModerateYes

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer :

  • Route 1 : Condensation of intermediates (e.g., pyridine and piperidine derivatives) followed by cyclization. Use palladium catalysts in dimethylformamide (DMF) at 80–100°C for 24–48 hours to achieve yields of 60–75% .

  • Route 2 : Functionalization via Sonogashira coupling for the ethynyl group, requiring inert atmospheres (argon/nitrogen) and copper iodide co-catalysis .

  • Optimization : Adjust solvent polarity (e.g., toluene vs. DMF) and catalyst loading (0.5–2 mol%) to balance reaction speed and byproduct formation. Monitor intermediates via TLC or LC-MS .

    Synthetic Route Catalyst Solvent Yield
    Condensation-CyclizationPd(OAc)₂DMF60–75%
    Sonogashira CouplingPdCl₂(PPh₃)₂/CuIToluene50–65%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity. Reference standards from pharmacopeial guidelines (e.g., Pharmacopeial Forum) .
  • Structural Confirmation :
  • NMR : Compare ¹H/¹³C NMR shifts (e.g., pyridine protons at δ 8.5–9.0 ppm; piperidine methyl at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching theoretical mass (±5 ppm error) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of dust .
  • Emergency Measures :
  • Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during analysis?

  • Methodological Answer :

  • Step 1 : Repeat experiments under controlled conditions (dry solvents, degassed systems) to exclude environmental interference .
  • Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks and confirm connectivity .
  • Step 3 : Cross-validate with alternative techniques (e.g., IR for functional groups; X-ray crystallography for solid-state structure) .

Q. What strategies mitigate unexpected reactivity during ethynyl group functionalization?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the ethynyl group with trimethylsilyl (TMS) to prevent side reactions during piperidine/pyrrolidine modifications .
  • Reaction Solvent : Use non-polar solvents (e.g., THF) to reduce nucleophilic interference.
  • Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases) based on pyridine-carboxylic acid motifs. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

  • SAR Analysis : Correlate substituent effects (e.g., cyano vs. ethynyl groups) with activity using QSAR models .

    Target Docking Score (kcal/mol) Key Interaction
    Kinase X-9.2H-bond with Asp127
    Protease Y-7.8π-Stacking with Phe204

Notes for Experimental Design

  • Data Contradiction Analysis : Always cross-reference synthetic yields with independent characterization methods (e.g., elemental analysis) to confirm batch consistency .
  • Advanced Purification : For trace impurities, use preparative HPLC with a water/acetonitrile/0.1% TFA gradient .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。